1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-ETHYL-1-BUTANONE
Description
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-ETHYL-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and an ethyl-butanone moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-3-15(4-2)17(21)20-11-9-19(10-12-20)13-14-5-7-16(18)8-6-14/h5-8,15H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHCPPJCJGRRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-ETHYL-1-BUTANONE typically involves the condensation of 4-chlorobenzylpiperazine with an appropriate ethyl-butanone derivative. One common method involves the reaction of 4-chlorobenzylpiperazine with ethyl 2-chloro-5-oxo-8-ethyl-5,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylate under controlled conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-ETHYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-ETHYL-1-BUTANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-ETHYL-1-BUTANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to act on neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: A related compound with similar structural features but different biological activities.
Norchlorcyclizine: Another piperazine derivative with distinct pharmacological properties.
Uniqueness
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-ETHYL-1-BUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorobenzyl group and an ethyl-butanone moiety differentiates it from other piperazine derivatives, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
